N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of sulfanyl acetamide derivatives featuring a 1,2,4-triazole core substituted with heteroaromatic groups. The structure includes:
- Triazole ring: 4H-1,2,4-triazol-3-yl with a sulfanyl (-S-) linker to the acetamide.
- 5-position: Pyridin-2-yl group, contributing to metal coordination and hydrogen bonding .
The compound’s design aligns with pharmacophore strategies targeting anti-inflammatory, antimicrobial, or insecticidal activities, as seen in structurally related molecules .
Properties
Molecular Formula |
C20H15ClFN5O2S |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H15ClFN5O2S/c21-15-10-13(6-7-16(15)22)24-18(28)12-30-20-26-25-19(17-5-1-2-8-23-17)27(20)11-14-4-3-9-29-14/h1-10H,11-12H2,(H,24,28) |
InChI Key |
VLQUUZDIALQFML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.8 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : Triazole derivatives often inhibit specific enzymes involved in cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been demonstrated through flow cytometry assays.
- Case Studies : In vitro studies on various cancer cell lines have shown that this compound can reduce cell viability significantly. For example, it demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity compared to traditional chemotherapeutics like doxorubicin, which has an IC50 of 0.0316 µM .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been explored:
- Inhibition of COX Enzymes : The compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. At a concentration of 10 µM, it showed an inhibition rate of 85.91% for COX-2 and 25.91% for COX-1.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| COX-1 | 25.91 | 0.31 |
| COX-2 | 85.91 | 3.11 |
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various pathogens:
- Activity Against Bacteria : The compound showed promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL .
Synthesis and Characterization
The synthesis of this compound involves several steps including the formation of the triazole ring and subsequent functional group modifications to enhance biological activity.
Comparison with Similar Compounds
Substituent Impact :
- Pyridin-2-yl vs. Pyridin-3-yl : Pyridin-2-yl favors planar conformations for receptor binding, while pyridin-3-yl may disrupt steric interactions .
- Halogenated Aryl Groups : 3-Cl,4-F (Target) vs. 4-Cl,3-CF₃ (): Electron-withdrawing groups improve stability and receptor affinity but may reduce metabolic clearance .
Anti-Exudative Activity
Antimicrobial Activity
Insecticidal Activity
- OLC-12 () : A pyridin-3-yl analog acts as an Orco agonist (EC₅₀ = 1.2 µM), while furan-containing derivatives may lack this specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
